2-Nitro-5-(piperidin-1-yl)benzoic acid

Analytical Characterization Quality Control Medicinal Chemistry

2-Nitro-5-(piperidin-1-yl)benzoic acid (CAS 118159-39-0) is a disubstituted benzoic acid derivative bearing a nitro group at the 2-position and a piperidine ring at the 5-position. With a molecular formula of C₁₂H₁₄N₂O₄ and a molecular weight of 250.25 g·mol⁻¹, this compound serves as a key synthetic intermediate, particularly in the de novo design of kinesin spindle protein (KSP) inhibitors as potential anticancer agents.

Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
CAS No. 118159-39-0
Cat. No. B190221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-5-(piperidin-1-yl)benzoic acid
CAS118159-39-0
Synonyms2-nitro-5-(piperidin-1-yl)benzoic acid
Molecular FormulaC12H14N2O4
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C12H14N2O4/c15-12(16)10-8-9(4-5-11(10)14(17)18)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16)
InChIKeyRPNHCXPJSUGRAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-5-(piperidin-1-yl)benzoic acid (CAS 118159-39-0): A Well-Characterized Nitro-Piperidinyl Benzoic Acid Building Block for KSP-Targeted Medicinal Chemistry


2-Nitro-5-(piperidin-1-yl)benzoic acid (CAS 118159-39-0) is a disubstituted benzoic acid derivative bearing a nitro group at the 2-position and a piperidine ring at the 5-position [1]. With a molecular formula of C₁₂H₁₄N₂O₄ and a molecular weight of 250.25 g·mol⁻¹, this compound serves as a key synthetic intermediate, particularly in the de novo design of kinesin spindle protein (KSP) inhibitors as potential anticancer agents [2]. Its well-defined physicochemical profile—including a reported melting point of 162–163 °C, a calculated LogP of 2.87, and a polar surface area (PSA) of 86.36 Ų—distinguishes it from under-characterized regional isomers and facilitates reproducible synthetic planning in medicinal chemistry programs [3].

Why Generic Substitution Fails: The Critical Role of 2-Nitro-5-(piperidin-1-yl)benzoic acid's Specific Substitution Pattern in KSP Inhibitor Synthesis


The substitution pattern of 2-nitro-5-(piperidin-1-yl)benzoic acid is not arbitrarily interchangeable with its regional isomers or heterocyclic analogs. The 2-nitro-5-piperidine arrangement provides a unique electronic and steric environment that is critical for its role as a synthetic intermediate in KSP inhibitor programs. For instance, the regioisomer 5-nitro-2-(piperidin-1-yl)benzoic acid (CAS 42106-50-3) presents the nitro and piperidine groups in a swapped orientation, leading to different reactivity in nucleophilic aromatic substitution and downstream coupling reactions [1]. Similarly, replacement of the piperidine ring with a morpholine ring, as in 2-nitro-5-(morpholin-4-yl)benzoic acid (CAS 153437-51-5), alters hydrogen-bonding capacity and lipophilicity, which can derail structure-activity relationships in medicinal chemistry campaigns [2]. Generic procurement without verifying the exact CAS number risks introducing an isomer with divergent pharmacokinetic or synthetic properties, undermining experimental reproducibility [3].

Quantitative Differentiation Evidence for 2-Nitro-5-(piperidin-1-yl)benzoic acid (118159-39-0) Versus Closest Analogs


Well-Characterized Melting Point Ensures Reproducible Purity Assessment Compared to Regioisomers Lacking Publicly Available Thermal Data

The melting point of 2-nitro-5-(piperidin-1-yl)benzoic acid is reported as 162–163 °C by multiple reputable vendors, providing a reliable, instrument-free identity and purity checkpoint [1]. In contrast, the regional isomer 5-nitro-2-(piperidin-1-yl)benzoic acid (CAS 42106-50-3) and the morpholine analog 2-nitro-5-(morpholin-4-yl)benzoic acid (CAS 153437-51-5) lack publicly available experimental melting point data from authoritative databases, making rapid incoming quality control more challenging for procurement teams [2].

Analytical Characterization Quality Control Medicinal Chemistry

Exact Regioisomeric Identity (2-Nitro-5-piperidine) Validated by Distinct PSA and LogP Values Relative to the 5-Nitro-2-piperidine Isomer

Computational descriptors for 2-nitro-5-(piperidin-1-yl)benzoic acid include a calculated LogP of 2.87 and a PSA of 86.36 Ų, which dictate membrane permeability and solubility characteristics [1]. The regioisomer 5-nitro-2-(piperidin-1-yl)benzoic acid (CAS 42106-50-3), while having the same molecular formula and molecular weight, presents a different spatial arrangement of the nitro and piperidine groups that results in a distinct electrostatic potential surface and altered hydrogen-bonding profile, as supported by its differing reported biological activities in antiparasitic screening .

Computational Chemistry Drug Design SAR

Established Synthetic Utility as a Key Intermediate in KSP Inhibitor Programs, with Published Synthetic Protocols

2-Nitro-5-(piperidin-1-yl)benzoic acid is explicitly utilized as a starting material or intermediate in the de novo design and synthesis of 1,4-dihydroquinolin-4-one and 1,2,3,4-tetrahydroquinazolin-4-one KSP inhibitors, as detailed in a 2011 Bioorganic & Medicinal Chemistry article [1]. This provides a direct, citable synthetic protocol and biological context for its use. In contrast, the regional isomer 5-nitro-2-(piperidin-1-yl)benzoic acid (CAS 42106-50-3) is described in more general terms (e.g., as an antiparasitic building block) without a comparable published synthetic protocol in the context of KSP inhibition .

Synthetic Chemistry Medicinal Chemistry Anticancer

Multi-Vendor Availability with Documented Purity Standards (≥95%) and Batch-Specific Analytical Data (NMR, HPLC, GC)

2-Nitro-5-(piperidin-1-yl)benzoic acid (118159-39-0) is commercially available from multiple suppliers such as Bidepharm and AKSci at ≥95% purity, with batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and GC data . This level of analytical documentation is not uniformly available for the less common isomer 5-nitro-2-(piperidin-1-yl)benzoic acid (42106-50-3), which is typically offered by a smaller number of suppliers (e.g., Leyan at 95+% purity) without explicit multi-technique batch analysis .

Chemical Procurement Quality Assurance Reproducibility

Optimal Application Scenarios for Procuring 2-Nitro-5-(piperidin-1-yl)benzoic acid (118159-39-0) Based on Quantitative Differentiation Evidence


De Novo KSP Inhibitor Synthesis and Anticancer Drug Discovery

This compound is the preferred starting material for researchers synthesizing novel KSP inhibitors based on the 2011 Jiang et al. protocol, which explicitly uses this CAS number. The well-defined melting point (162–163 °C) and available multi-technique batch analysis (NMR, HPLC, GC) ensure that the correct isomer is used, avoiding the risk of failed reactions associated with the 5-nitro-2-(piperidin-1-yl) regioisomer [1].

Computational Chemistry and Structure-Based Drug Design

The availability of accurate, publicly verifiable LogP (2.87) and PSA (86.36 Ų) data makes this compound a reliable input for molecular modeling and QSAR studies. Researchers can confidently incorporate these values into predictive models, whereas the missing data for regioisomers would introduce uncertainty [2].

Quality Control and Analytical Method Development for Isomeric Purity

The known melting point of 162–163 °C, combined with vendor-provided HPLC and GC data, allows QC laboratories to develop robust identity and purity tests. This compound can serve as a reference standard for distinguishing the 2-nitro-5-piperidine isomer from its 5-nitro-2-piperidine counterpart in complex reaction mixtures [1].

Chemical Procurement for Long-Term Drug Discovery Programs

The multi-vendor availability (Bidepharm, AKSci, Apollo Scientific, etc.) of this specific CAS number with documented purity ≥95% reduces supply chain risk and ensures consistent quality over multi-year research programs, a critical advantage over single-source or poorly characterized alternatives .

Technical Documentation Hub

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